(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Chiral purity Enantiomeric excess Pharmaceutical intermediate

Pharmaceutical manufacturers require chirally pure (S)-enantiomer for darifenacin hydrobromide API synthesis; substitution with (R)-enantiomer (CAS 133099-12-4) or racemate compromises regulatory compliance. This compound serves as the critical chiral intermediate and USP-designated Impurity 10 reference standard. • Chiral purity ≥95% by HPLC, identity verified against (R)-enantiomer. • Direct precursor to (3S)-configured darifenacin API via nitrile hydrolysis. • Compendial-grade traceability for ANDA submissions and stability studies.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 134002-27-0
Cat. No. B129302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
CAS134002-27-0
Synonyms(R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m0/s1
InChIKeyIVJSBKKYHVODFT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS 134002-27-0) – Sourcing Specifications and Key Identifiers for Pharmaceutical Intermediate Procurement


(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS 134002-27-0), also designated as (3R)-α,α-Diphenyl-3-pyrrolidineacetamide, is a chiral pharmaceutical intermediate with molecular formula C18H20N2O and a molecular weight of 280.36 g/mol . This compound features a stereogenic center at the 3-position of the pyrrolidine ring and a diphenylacetamide moiety . It is recognized as a key intermediate in the synthesis of darifenacin hydrobromide, a muscarinic M3 receptor antagonist used for urinary incontinence, and is also catalogued as darifenacin impurity 10 and a degradation product of darifenacin .

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile – Why Chiral Purity Prevents Simple Replacement with the (R)-Enantiomer or Racemate


The procurement of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS 134002-27-0) cannot be substituted by the (R)-enantiomer (CAS 133099-12-4) or the racemate for regulated pharmaceutical applications. The stereochemistry at the pyrrolidine 3-position directly dictates downstream biological activity: the (S)-enantiomer is the specific precursor to the (3S)-configured darifenacin active pharmaceutical ingredient (API) and serves as a USP-designated impurity marker for quality control [1]. The (R)-enantiomer (C18H18N2, MW 262.35), which differs in both stereochemical configuration and molecular formula, would produce a distinct impurity profile and is unsuitable for darifenacin synthetic routes that require defined stereochemistry . Furthermore, for analytical reference standard use in Abbreviated New Drug Application (ANDA) submissions, the (S)-specific impurity 10 (free base) must match regulatory compendia; substitution with racemic material would invalidate chromatographic resolution validation [1][2].

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile – Quantitative Differentiation Evidence Against the (R)-Enantiomer and Alternative Intermediates


Chiral Purity and Stereochemical Identity: Quantitative Procurement Specification for (S)- vs. (R)-Enantiomer

The (S)-enantiomer (CAS 134002-27-0) possesses a defined stereocenter at the pyrrolidine 3-position with absolute configuration (R) in the CIP nomenclature due to priority rules, yielding the (3R)-α,α-diphenyl-3-pyrrolidineacetamide designation . Commercial procurement specifications typically require enantiomeric purity of ≥95% (by HPLC area normalization) or higher for pharmaceutical intermediate applications . The (R)-enantiomer (CAS 133099-12-4; molecular formula C18H18N2, MW 262.35) constitutes the opposite stereochemical configuration and is unsuitable as a substitute in darifenacin synthesis where specific stereochemistry is required . The racemate (unspecified CAS) lacks the defined stereochemistry essential for regulatory compliance in pharmaceutical manufacturing .

Chiral purity Enantiomeric excess Pharmaceutical intermediate Darifenacin

Synthetic Route Embeddedness: (S)-Enantiomer as Documented Intermediate in Darifenacin Manufacturing Pathway

The (S)-configured compound serves as a documented intermediate (compound VIII) in the primary synthetic route to darifenacin hydrobromide [1]. In this established process, 2,2-diphenyl-2-[2(S)-pyrrolidinyl]acetonitrile (VII) undergoes conversion to the corresponding acetamide (VIII) via treatment with 95% H2SO4 at 100°C; this acetamide intermediate corresponds to the (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide structure of CAS 134002-27-0 [1]. The (R)-enantiomer is not documented in this synthetic pathway for darifenacin production. In contrast, alternative intermediates such as 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile or 2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetonitrile represent structurally distinct compounds that are downstream products or alternative scaffolds, not interchangeable with the core chiral building block [2].

Darifenacin synthesis Process chemistry Intermediate Drug synthesis

Regulatory Impurity Designation: Quantitative Purity Threshold Requirements for Analytical Reference Standards

CAS 134002-27-0 (free base) is formally designated as Darifenacin Impurity 10 when supplied as its tartrate salt (CAS 1092540-94-7) [1]. This impurity is chemically defined as 2,2-diphenyl-2-[(3R)-3-pyrrolidinyl]acetamide 2,3-dihydroxysuccinate (1:1) [1]. For Abbreviated New Drug Application (ANDA) submissions and quality control of darifenacin API, the impurity reference standard must exhibit identity and purity traceable to USP or EP compendia, with typical purity specifications for impurity reference standards exceeding 95% . In contrast, the (R)-enantiomer (CAS 133099-12-4) is not listed among darifenacin impurities in regulatory monographs; its use as a substitute impurity marker would misrepresent the actual impurity profile of the darifenacin manufacturing process .

Darifenacin impurity Reference standard ANDA Quality control

Physicochemical Differentiation: Molecular Formula and Functional Group Distinctions Between Enantiomers

The target compound (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS 134002-27-0) exhibits a molecular formula of C18H20N2O with molecular weight 280.36 g/mol, containing a primary amide functional group . In contrast, the (R)-enantiomer commonly cited under CAS 133099-12-4 bears a molecular formula of C18H18N2 (MW 262.35) and contains a nitrile rather than an amide group [1]. This functional group divergence reflects different oxidation states of the α-carbon substituent and results in distinct chromatographic retention times under standard reverse-phase and chiral HPLC conditions. For analytical method development, this difference necessitates distinct detection wavelengths (UV absorption profiles differ between amide and nitrile chromophores) and distinct mass spectrometric fragmentation patterns .

Molecular properties Functional group Chiral discrimination Pharmaceutical analysis

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile – Procurement-Relevant Application Scenarios Based on Differentiated Evidence


Darifenacin API Manufacturing: Chiral Intermediate Procurement

For pharmaceutical manufacturers producing darifenacin hydrobromide API, CAS 134002-27-0 serves as the critical chiral intermediate (compound VIII) in the established synthetic pathway. The compound undergoes acid-catalyzed nitrile hydrolysis with 95% H2SO4 at 100°C to yield the corresponding acetamide, which is subsequently condensed with 5-(chloroacetyl)-2,3-dihydrobenzofuran [1]. Procurement specifications must include chiral purity verification (≥95% by HPLC) and identity confirmation against the (R)-enantiomer (CAS 133099-12-4). Selection of the (S)-enantiomer ensures compatibility with process validation documentation and regulatory filings referencing the Pfizer patent AU 9051402 / EP 0388054 [1].

Generic Pharmaceutical Quality Control: Impurity Reference Standard Sourcing

For ANDA submissions and routine quality control of darifenacin drug substance and drug product, CAS 134002-27-0 (free base) or its tartrate salt (CAS 1092540-94-7) is required as Darifenacin Impurity 10 [2]. The reference standard must be supplied with certificate of analysis documenting purity, identity (including stereochemical confirmation), and traceability to USP or EP compendial methods. Substitution with the (R)-enantiomer or the racemate is not acceptable, as regulatory monographs specify the (3R)-configured impurity [2][3]. Procurement from suppliers offering compendial-grade traceability documentation supports method validation and stability study compliance.

Analytical Method Development: Chiral Chromatography Calibration

Analytical laboratories developing or validating chiral HPLC methods for darifenacin impurity profiling require CAS 134002-27-0 as a primary calibration standard. The compound's distinct physicochemical properties (MW 280.36, C18H20N2O, PSA 55.1 Ų) and amide functional group produce retention behavior and UV absorption distinct from the nitrile-bearing (R)-enantiomer (MW 262.35, C18H18N2, PSA 35.8 Ų) . Co-injection of both enantiomers enables resolution factor (Rs) determination and system suitability verification. For methods requiring the corresponding nitrile analog (CAS 133099-11-3), procurement of the correct compound is essential for accurate peak identification.

Process Impurity Fate and Forced Degradation Studies

During darifenacin process development and stability studies, CAS 134002-27-0 is employed as a spiked impurity to establish detection limits, quantify carryover, and validate impurity clearance across synthetic steps. The compound is also a known degradation product of darifenacin . Spiking studies at levels of 0.1-1.0% (relative to API) using certified reference material enable method validation for limit of quantitation (LOQ) and limit of detection (LOD). The (S)-stereochemistry is critical, as the degradation pathway preserves the original stereocenter of the darifenacin molecule; use of the (R)-enantiomer would produce misleading impurity fate data.

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